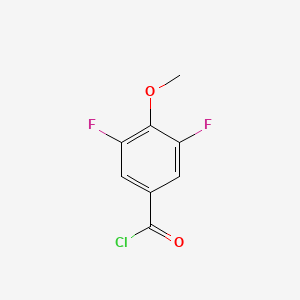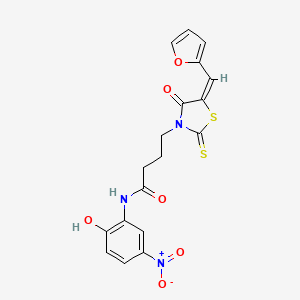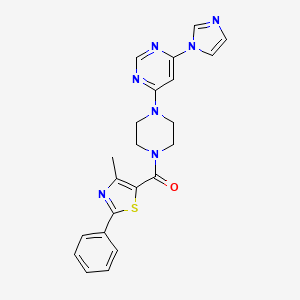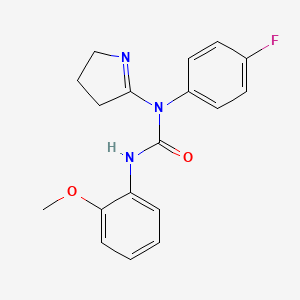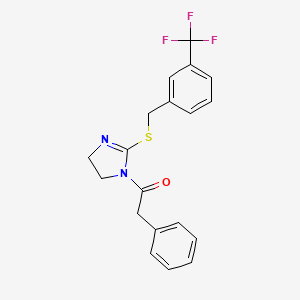
2-phenyl-1-(2-((3-(trifluoromethyl)benzyl)thio)-4,5-dihydro-1H-imidazol-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound is a complex organic molecule that likely contains a benzyl group, a trifluoromethyl group, and an imidazole ring . Imidazole rings are present in many important biological molecules, including the amino acid histidine and the nucleotide bases adenine and guanine .
Synthesis Analysis
While the specific synthesis pathway for this compound isn’t available, similar compounds are often synthesized through condensation reactions or coupling reactions like the Suzuki-Miyaura coupling .Chemical Reactions Analysis
The compound may undergo various chemical reactions depending on the conditions. For instance, the trifluoromethyl group might be susceptible to nucleophilic attack, and the imidazole ring might participate in acid-base reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include its polarity, its molecular weight, and the presence of functional groups .Applications De Recherche Scientifique
Synthesis and Anticancer Activity
One avenue of research involves the synthesis of imidazo[2,1-b][1,3]thiazoles, which are derived from γ-bromodipnones and show moderate ability to suppress the growth of kidney cancer cells. This suggests potential applications in developing anticancer agents (Potikha & Brovarets, 2020).
Antimicrobial and Antioxidant Properties
Research into the antimicrobial and antioxidant capabilities of novel 4-(1H-benz[d]imidazol-2yl)-1,3-thiazol-2-amines reveals significant activity against clinical isolates of Gram-positive and Gram-negative bacteria, comparable to standard antibiotics. This indicates their potential as new antimicrobial agents (Reddy & Reddy, 2010).
Corrosion Inhibition
Research on the application of imidazole-based molecules, including 2-(1H-imidazol-1-yl)-1-phenylethan-1-one (ETHAN), for corrosion inhibition of carbon steel in acidic medium shows promising results. The study highlights the effectiveness of these compounds in significantly reducing corrosion, showcasing their potential in industrial applications (Costa et al., 2021).
Mécanisme D'action
Safety and Hazards
Orientations Futures
The future directions for this compound would depend on its applications. If it’s a pharmaceutical compound, future research might focus on improving its efficacy or reducing its side effects. If it’s a chemical reagent, future research might focus on finding new reactions it can participate in or improving its synthesis .
Propriétés
IUPAC Name |
2-phenyl-1-[2-[[3-(trifluoromethyl)phenyl]methylsulfanyl]-4,5-dihydroimidazol-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17F3N2OS/c20-19(21,22)16-8-4-7-15(11-16)13-26-18-23-9-10-24(18)17(25)12-14-5-2-1-3-6-14/h1-8,11H,9-10,12-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMGOXRKXTAARCW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=N1)SCC2=CC(=CC=C2)C(F)(F)F)C(=O)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17F3N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

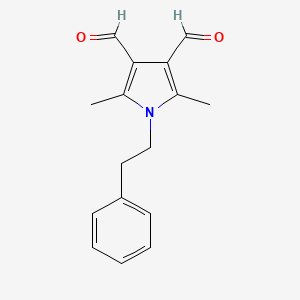
![N-benzyl-1,3-dimethyl-2,4-dioxo-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2928148.png)
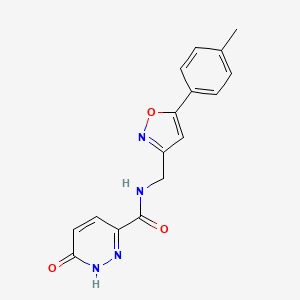
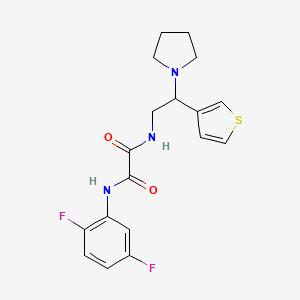
![2-{[(Cyclopropylcarbamoyl)methyl]sulfanyl}benzoic acid](/img/structure/B2928155.png)
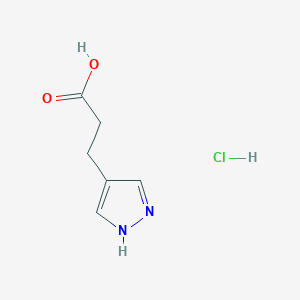
![(2-Chloro-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-(4-methoxyphenyl)methanone](/img/structure/B2928158.png)
![4-[(6-bromo-4-phenylquinazolin-2-yl)amino]-N-(2-methylphenyl)benzamide](/img/structure/B2928159.png)
![4-((4-benzylpiperazin-1-yl)methyl)-6,7,8,9-tetrahydro-2H-benzo[g]chromen-2-one](/img/structure/B2928162.png)
